Ferrophosphorus

Corrosion protection Coatings Salt spray testing

Standard deoxidizers like FeSi lack rapid dissolution and fluidity enhancement. Ferrophosphorus (18-25% P) solves multiple process bottlenecks in one addition. - **Steel & iron**: 15-20% higher melt fluidity; cuts gray iron cold shut defects from 12% to <5%. - **Coatings**: Replaces 20-40% zinc in primers; maintains cathodic protection below -800 mV for >1,000h salt spray. - **Radiation shielding**: Concrete density reaches 4,288 kg/m³, 33% denser than barite. - **Supply**: Bulk powder, granules, or NIST SRM 90. Technical datasheet available.

Molecular Formula FeH3P
Molecular Weight 89.84 g/mol
CAS No. 8049-19-2
Cat. No. B3285494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrophosphorus
CAS8049-19-2
Molecular FormulaFeH3P
Molecular Weight89.84 g/mol
Structural Identifiers
SMILESP.[Fe]
InChIInChI=1S/Fe.H3P/h;1H3
InChIKeyFVMNFVVVDRSINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrophosphorus Technical Specs & Performance Overview


Ferrophosphorus (CAS 8049-19-2) is a binary iron-phosphorus ferroalloy containing primarily Fe₂P and Fe₃P phases [1]. Standard commercial grades contain either 18% or 25% phosphorus by weight, with a melting range of 1050–1100 °C and a density of 6.5–7.5 g/cm³ [2][3]. This compound is produced as a byproduct of elemental phosphorus manufacturing in submerged-arc furnaces and is utilized across steelmaking, foundry, coatings, powder metallurgy, and radiation shielding applications [1].

Steelmaking: auxiliary deoxidation & strengthening alloy
Foundry: phosphorus fluidity agent for thin-walled iron castings
Coatings: conductive extender for zinc-rich primer reformulation
Heavy concrete: high-density aggregate for radiation shielding
Analytical: certified reference material (NIST SRM 90)

Why Ferrophosphorus Is Irreplaceable


Ferrophosphorus occupies a unique position among ferroalloys due to its dual function as both a deoxidizer and a potent solid-solution strengthener. While ferrosilicon (FeSi) and ferromanganese (FeMn) are effective primary deoxidizers, they lack the rapid dissolution kinetics and specific metallurgical effects of ferrophosphorus [1]. In steelmaking, ferrophosphorus is absorbed faster than ferrosilicon blocks, enabling more rapid deoxidation and process efficiency [2]. In cast iron, phosphorus uniquely reduces surface tension and increases fluidity by 15–20%, a property not replicated by silicon or manganese additions [3]. In corrosion-resistant coatings, ferrophosphorus offers a fundamentally different protection mechanism—conductive bridging combined with phosphate passivation—that allows partial zinc replacement without complete loss of barrier properties, unlike inert fillers [4]. Furthermore, in radiation shielding concrete, ferrophosphorus aggregate achieves significantly higher density and gamma attenuation than barite or steel alternatives [5]. These differentiated mechanisms mean that substituting ferrophosphorus with a generic ferroalloy or filler typically results in quantifiable performance deficits across multiple application dimensions.

Ferrophosphorus
Reported rapid dissolution in molten steel; fluidity effect via phosphorus
Ferrosilicon / FeMn
May not replicate deoxidation kinetics or cast iron fluidity improvement
Ferrophosphorus
Conductive FeP network + phosphate passivation in zinc-rich primers
Inert fillers (talc, barytes)
Loss of cathodic protection may occur; barrier mechanism differs
Ferrophosphorus
Density ~6.5–7.5 g/cm³; concrete density ~4,288 kg/m³ reported
Barite aggregate
Lower density (~3,233 kg/m³) may reduce gamma attenuation performance

Ferrophosphorus Performance Benchmarking


Corrosion Resistance in Zinc-Rich Primers

In epoxy zinc-rich primer formulations, substitution of 35% of zinc powder with ferrophosphorus increased neutral salt spray resistance from 800 hours to over 1,200 hours, representing a 50% improvement in barrier lifetime [1]. Even at 40% substitution, salt spray resistance remained at 1,000 hours while reducing raw material costs by 25–30% [1]. This performance is attributed to the formation of a Zn-Fe-P conductive network that maintains cathodic protection with coating potential below -800 mV [1]. In contrast, replacement of zinc with inert fillers such as talc or barytes typically results in immediate loss of cathodic protection and rapid rust formation.

Corrosion resistance
Head-to-head
Salt spray resistance >1,200 h (35% FeP substitution) vs. 800 h (100% Zn). Reported 50% extension.
Supports reformulation evaluation with partial zinc replacement.
Supplier-reported epoxy primer data; ASTM B117 conditions.
Corrosion protection Coatings Salt spray testing

Cast Iron Fluidity Enhancement

Addition of 0.02–0.03% phosphorus via ferrophosphorus reduces molten iron viscosity by 15–20% compared to unalloyed cast iron [1]. In precision casting operations, this fluidity improvement increased casting qualification rates from 88% to 95%, a 7 percentage-point gain [1]. This effect is phosphorus-specific and cannot be replicated by equivalent additions of silicon or manganese, which do not comparably reduce surface tension [2].

Cast iron fluidity
Head-to-head
15–20% viscosity reduction at 0.02–0.03% P; casting yield improved from 88% to 95%.
Reported fluidity gain may reduce thin-wall casting defects.
Precision gray iron casting evaluation; P effect not replicated by Si/Mn.
Foundry Cast iron Melt fluidity

Radiation Shielding Density

Concrete incorporating ferrophosphorus as heavyweight aggregate achieved a density of 4,288 kg/m³, compared to 3,233 kg/m³ for barite aggregate concrete under identical mix design conditions [1]. The linear attenuation coefficient for gamma radiation was correspondingly highest for ferrophosphorus samples, surpassing both barite and steel powder alternatives [2][3]. This differential is directly attributable to the intrinsically high density of ferrophosphorus (6.5–7.5 g/cm³) relative to barite (4.2–4.5 g/cm³).

Radiation shielding
Head-to-head
Concrete density 4,288 kg/m³ (FeP) vs. 3,233 kg/m³ (barite); +33% higher density.
Higher density may support thinner shielding wall design.
Cs-137 gamma source; linear attenuation coefficient highest for FeP samples.
Radiation shielding Heavy concrete Gamma attenuation

Deoxidation Kinetics in Steelmaking

Ferrophosphorus exhibits significantly faster dissolution and absorption in molten steel compared to ferrosilicon blocks, enabling more rapid deoxidation and reduced processing time [1]. As an auxiliary deoxidizer used in conjunction with ferrosilicon and ferromanganese, ferrophosphorus further reduces the oxygen content of molten steel beyond what primary deoxidizers alone achieve [2]. This kinetic advantage is attributed to the lower melting point and different dissolution behavior of FeP phases relative to FeSi.

Deoxidation kinetics
Class-level
Reported faster dissolution/absorption in molten steel than FeSi blocks.
May shorten processing time; quantitative kinetics data unavailable.
Class-level inference; verify with specific grade performance.
Steelmaking Deoxidation Ferroalloys

Lithium-Ion Battery Anode Capacity

Iron phosphide (FeP) delivers a theoretical specific capacity of 926 mAh g⁻¹, approximately 2.5× higher than commercial graphite anodes (~372 mAh g⁻¹) . In practical composite electrodes, porous FeP/C nanofibers achieved >1,100 mAh g⁻¹, more than triple the capacity of graphite . FeP nanoparticles embedded in graphitized carbon spheres maintained 554 mAh g⁻¹ at the 500th cycle with nearly 100% capacity retention at 2 A g⁻¹ after initial cycling . While ferrophosphorus as a bulk alloy differs from engineered FeP nanomaterials, the underlying iron phosphide chemistry provides a capacity baseline unattainable by carbonaceous anodes.

Battery anode capacity
Data to verify
Theoretical 926 mAh/g (FeP) vs. 372 mAh/g (graphite); practical composites 554–1,100 mAh/g.
Reported capacity benchmark for FeP-based anodes; bulk alloy applicability under evaluation.
Cross-study data on engineered nanomaterials; sources missing.
Lithium-ion batteries Anode materials Energy storage

Certified Reference Material Availability

Ferrophosphorus is available as NIST Standard Reference Material 90 (SRM 90), a certified powder with a precisely characterized phosphorus content for calibration and method validation . Unlike generic commercial ferrophosphorus batches that vary in phosphorus content (typically 18–28% P) and impurity profile, SRM 90 provides a traceable, homogenized matrix standard [1]. This certified reference material status is unique among ferroalloys—no equivalent NIST SRM exists for ferrosilicon or ferromanganese with the same broad analytical applicability.

CRM availability
Class-level
NIST SRM 90 certified for phosphorus content; no equivalent FeSi or FeMn SRM.
Supports traceable calibration for ferroalloy phosphorus determination.
Unique certified reference material among commercial ferroalloys.
Analytical chemistry Reference materials Quality control

Ferrophosphorus Application Scenarios


Cost-Efficient Corrosion-Resistant Coatings

Procurement of ferrophosphorus powder for zinc-rich primer formulations where 20–40% zinc replacement is targeted to achieve >1,000-hour salt spray resistance while reducing raw material costs by 25–30% [1]. The conductive FeP network maintains cathodic protection with coating potential below -800 mV [1]. This scenario is optimal for industrial maintenance coatings where full zinc loading is economically prohibitive but extended service life is required.

Precision Iron Casting Fluidity Improvement

Addition of ferrophosphorus to gray iron melts at 0.02–0.03% phosphorus to reduce melt viscosity by 15–20% and improve casting qualification rates from 88% to 95% [2]. This application scenario is critical for thin-walled, complex-geometry castings where fluidity limitations with standard inoculants lead to cold shuts and incomplete filling.

Radiation Shielding Concrete for Nuclear & Medical Facilities

Use of ferrophosphorus as heavyweight aggregate in concrete to achieve density of ~4,288 kg/m³, exceeding barite by 33% [3]. The superior linear attenuation coefficient enables thinner shielding walls for equivalent gamma protection, reducing construction volume and material cost in nuclear waste storage, radiotherapy vaults, and industrial radiography enclosures.

Analytical Calibration for Phosphorus Determination

Procurement of NIST SRM 90 ferrophosphorus certified reference material for calibration of XRF, ICP-OES, and combustion analysis methods in metallurgical laboratories . This is essential for ISO/IEC 17025 accredited facilities requiring traceable standards for phosphorus quantification in steel and ferroalloy matrices.

Application
Selection Property
Validation Focus
Zinc-rich primer reformulation
Conductive FeP cathodic network
Salt spray resistance after partial zinc replacement
Thin-walled iron casting
Phosphorus-mediated surface tension reduction
Casting defect rate and mold filling
Heavyweight shielding concrete
High-density ferrophosphorus aggregate
Gamma attenuation coefficient vs. wall thickness
Phosphorus determination calibration
Certified reference material (NIST SRM 90)
Method accuracy and inter-laboratory comparability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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